Perfluoro-3,5,7,9-butaoxadecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
39492-90-5 |
|---|---|
Molecular Formula |
CF3(OCF2)4COOH C6HF11O6 |
Molecular Weight |
378.05 g/mol |
IUPAC Name |
2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6HF11O6/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11/h(H,18,19) |
InChI Key |
RVMKCACFKFAJPS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Synthesis Pathways and Industrial Origins of Perfluoro 3,5,7,9 Butaoxadecanoic Acid
Electrochemical Fluorination Techniques for PFO4DA Production
Electrochemical fluorination (ECF) is a foundational industrial process for manufacturing a wide range of perfluorinated compounds, including the class of chemicals to which PFO4DA belongs. taylorandfrancis.comresearchgate.net While specific process details for PFO4DA are proprietary, the general ECF method, also known as the Simons process, provides the fundamental pathway for producing perfluorocarboxylic acids (PFCAs). wikipedia.org
The process typically involves dissolving a hydrocarbon precursor, in this case, a corresponding ether carboxylic acid fluoride (B91410), in anhydrous hydrogen fluoride. An electric current is then passed through the solution, causing the hydrogen atoms on the carbon chain of the precursor molecule to be replaced with fluorine atoms. wikipedia.org This exhaustive fluorination results in a highly stable perfluorinated compound. The resulting perfluorinated acyl fluoride is subsequently hydrolyzed to yield the final perfluoroalkyl carboxylic acid. wikipedia.org ECF is one of the most significant commercial methods for producing fluorinated intermediates that serve as building blocks for various fluorochemicals. taylorandfrancis.com
Table 1: Generalized Steps of Electrochemical Fluorination for PFCA Production
| Step | Process | Description |
|---|---|---|
| 1 | Preparation of Precursor | A non-fluorinated or partially fluorinated carboxylic acid fluoride is prepared. |
| 2 | Electrolysis | The precursor is dissolved in anhydrous hydrogen fluoride and subjected to an electric current, substituting hydrogen atoms with fluorine. |
| 3 | Formation of Acyl Fluoride | The ECF process yields a perfluorinated acyl fluoride (CnF(2n+1)COF). wikipedia.org |
Precursor Fluorination Methodologies in PFO4DA Synthesis
The synthesis of perfluoroether carboxylic acids like PFO4DA can also be achieved through multi-step fluorination of specific precursor molecules. This approach involves building the molecule through a series of reactions rather than a single exhaustive fluorination step.
A documented method for preparing perfluoropolyether carboxylic acids involves a three-step process starting with a perfluoropolyether acyl fluoride (Rf-COF) as the raw material. google.com
Esterification: The initial acyl fluoride reacts with an alcohol, such as methanol (B129727), in the presence of a fluoride salt like potassium fluoride to produce a perfluoropolyether ester. google.com
Saponification: The resulting ester then reacts with a basic salt to yield a perfluoropolyether carboxylate salt. google.com
Acidification: Finally, the carboxylate salt is treated with a strong acid, like concentrated sulfuric acid, followed by distillation to obtain the pure perfluoropolyether carboxylic acid. google.com
This methodology allows for the synthesis of specific ether-containing fluorinated acids by starting with a precursor that already contains the desired ether linkages in its backbone.
Polymerization-Based Approaches for PFO4DA Manufacturing
Perfluoro-3,5,7,9-butaoxadecanoic acid is not typically manufactured directly through a polymerization process. Instead, its presence is often associated with the production and degradation of fluoropolymers. turi.orgnih.gov PFECAs are known to be generated as by-products during the manufacturing of certain fluoropolymers. nih.gov
Furthermore, fluoropolymers can release various PFAS, including PFCAs, when subjected to high temperatures in a process known as thermolysis. turi.orgresearchgate.net Studies have shown that the thermal degradation of commercial fluoropolymers can produce a range of perhalogenated acids. turi.org This degradation can occur during the high-temperature processing of fluoropolymers or during the incineration of waste materials containing these polymers. turi.orgcswab.org Therefore, polymerization-based activities are a significant indirect source of PFO4DA, either as a manufacturing by-product or a degradation product, rather than a direct synthesis pathway.
Identification of Production Sources and Release Pathways for PFO4DA
PFO4DA and other PFECAs have been identified as emerging environmental contaminants, with releases occurring from industrial manufacturing activities and throughout the lifecycle of products containing PFAS. ewg.orgresearchgate.net
Key Production Sources and Release Pathways:
Fluorochemical Manufacturing: Industrial facilities that produce or use fluorochemicals are primary sources. PFO4DA has been detected in industrial wastewater and in the serum of residents living near fluorochemical plants, indicating direct environmental release from these sites. ewg.orgiwaponline.com Stack emissions from manufacturing facilities can also lead to the atmospheric deposition of PFAS into surrounding soil and water. itrcweb.orgnih.gov
Wastewater Treatment Plants (WWTPs): WWTPs are not primary producers but act as significant conduits for PFAS into the environment. nih.govrsc.org They receive PFAS-laden wastewater from both industrial and domestic sources. waterrf.org Conventional treatment processes are largely ineffective at removing persistent compounds like PFO4DA, leading to their discharge into surface waters. waterrf.orgnih.gov
Solid Waste and Landfills: The disposal of industrial waste and consumer products containing PFAS in landfills is a major release pathway. nih.govnih.gov These compounds can leach from waste materials into landfill leachate, which can contaminate groundwater or be sent to WWTPs for treatment, ultimately leading to environmental release. wasteadvantagemag.comrsc.orgmiami.edu
Use of Commercial Products: PFO4DA has been detected in air emissions resulting from professional floor waxing, indicating that the use of certain commercial products can be a direct source of release into the indoor and outdoor environment. ewg.org
Table 2: Summary of PFO4DA Sources and Environmental Release Pathways
| Source Category | Specific Source | Release Pathway |
|---|---|---|
| Industrial Production | Fluorochemical Manufacturing Plants | Direct discharge to wastewater; Stack emissions and atmospheric deposition. ewg.orgiwaponline.comitrcweb.org |
| Fluoropolymer Production | Generation as an industrial by-product; Release from thermal degradation of polymers. turi.orgnih.gov | |
| Waste Management | Municipal and Industrial Landfills | Leaching from disposed products into landfill leachate. nih.govwasteadvantagemag.com |
| Wastewater Treatment Plants | Discharge of ineffectively treated industrial and municipal wastewater into surface waters. nih.govwaterrf.org |
| Product Use | Commercial Products (e.g., Floor Waxes) | Volatilization and release into the atmosphere during application and use. ewg.org |
Advanced Analytical Methodologies for Perfluoro 3,5,7,9 Butaoxadecanoic Acid Quantification and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including PFO4DA, due to its high sensitivity and selectivity. nih.govfda.gov This technique allows for the separation of analytes from complex mixtures followed by their detection and quantification based on their mass-to-charge ratio and fragmentation patterns.
Targeted analysis using LC-MS/MS is the most common approach for the quantification of known PFAS like PFO4DA. nih.govfda.gov This strategy involves monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), which provides a high degree of specificity and reduces background noise. researchgate.net The selection of appropriate MRM transitions and the optimization of mass spectrometer parameters, such as collision energy (CE) and declustering potential, are crucial for achieving low detection limits and accurate quantification. nih.govhalocolumns.com
For PFO4DA, the precursor ion is typically the deprotonated molecule [M-H]⁻. The fragmentation of this precursor ion in the collision cell of the mass spectrometer yields characteristic product ions. While specific optimized parameters for PFO4DA are not always detailed individually in broad PFAS studies, the table below presents typical LC-MS/MS parameters that can be adapted for its analysis, based on methodologies for related perfluoroalkyl ether carboxylic acids (PFECAs). nih.govhalocolumns.comd-nb.info
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Chromatographic Column | Mobile Phase |
|---|---|---|---|---|---|---|
| PFO4DA | 377 | e.g., 251 | e.g., 185 | 10-30 | Reversed-phase C18 | A: Ammonium (B1175870) acetate (B1210297) in water B: Methanol (B129727) or Acetonitrile |
Note: The product ions and collision energy are illustrative and require optimization for specific instrumentation.
Isotope dilution is a common and highly effective technique to correct for matrix effects and variations in instrument response, where a stable isotope-labeled internal standard corresponding to the analyte of interest is used. nih.govnih.gov
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, offers a powerful tool for both the quantification and identification of PFO4DA and other emerging PFAS. wur.nldtic.mil Unlike tandem quadrupole mass spectrometers, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers can measure the mass of ions with very high accuracy (typically <5 ppm). waters.com This high mass accuracy allows for the determination of the elemental composition of an ion, which is a critical step in the identification of unknown compounds.
In the context of PFO4DA research, HRMS is instrumental in:
Confirmation of Identity: The accurate mass measurement of the precursor ion of PFO4DA can confirm its elemental formula (C6HF11O6).
Identification of Transformation Products: HRMS can be used to identify potential degradation or transformation products of PFO4DA in environmental or biological systems by determining their elemental compositions.
Resolving Isobars: The high resolving power of HRMS can distinguish between PFO4DA and other co-eluting compounds that have the same nominal mass but different elemental compositions.
A significant challenge in the analysis of PFECAs, including PFO4DA, is the potential for in-source fragmentation (ISF), where the molecule fragments within the ion source of the mass spectrometer before entering the mass analyzer. wur.nl This can lead to an underestimation of the parent compound and misidentification of fragments as other substances. HRMS can help to identify and characterize these in-source fragments based on their accurate masses. The table below lists the theoretical exact masses of PFO4DA and some of its potential fragments.
| Ion/Fragment | Chemical Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M-H]⁻ | C6F11O6⁻ | 376.9521 |
| [M-HF-H]⁻ | C6F10O6⁻ | 356.9468 |
| [M-CO2-H]⁻ | C5HF11O4⁻ | 332.9622 |
Given the vast number of PFAS and their transformation products, targeted analysis methods are often insufficient to capture the full extent of contamination. Nontargeted analysis, particularly when combined with molecular networking, provides a powerful approach to discover and identify novel PFAS, including members of the PFECA family. nih.gov
Molecular networking is a bioinformatics approach that organizes MS/MS data based on spectral similarity. In this approach, each unique MS/MS spectrum is represented as a node, and the similarity between spectra is represented as an edge connecting the nodes. Compounds with similar chemical structures tend to have similar fragmentation patterns and will therefore cluster together in the molecular network. This allows for the propagation of structural information from a known compound to its unknown but structurally related analogs.
For the PFECA family, molecular networking can be used to:
Identify Homologous Series: PFECAs often exist as homologous series with varying numbers of ether linkages or perfluoroalkyl chain lengths. These series can be readily identified as clusters in a molecular network.
Discover Novel PFECAs: By searching for spectral similarities to known PFECAs like PFO4DA, novel and previously uncharacterized members of this compound class can be putatively identified.
Elucidate Fragmentation Pathways: The fragmentation patterns of related compounds within a network can provide insights into the characteristic fragmentation pathways of the PFECA class.
Platforms like the Global Natural Products Social Molecular Networking (GNPS) are increasingly being used for the non-targeted analysis of environmental contaminants, including PFAS. nih.gov
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The successful analysis of PFO4DA in diverse environmental matrices such as water, soil, and sediment is highly dependent on the effectiveness of the sample preparation and extraction techniques. The primary goals of these techniques are to isolate the analyte from the complex matrix, concentrate it to a level suitable for instrumental analysis, and remove interfering substances.
Solid-phase extraction (SPE) is the most widely used technique for the extraction and pre-concentration of PFAS from aqueous samples. mdpi.comresearchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest. The retained analytes are then eluted with a small volume of an appropriate solvent.
For anionic PFAS like PFO4DA, weak anion exchange (WAX) and polymeric reversed-phase sorbents (e.g., Oasis HLB) are commonly employed. researchgate.nethubspotusercontent-eu1.net The choice of sorbent and the optimization of the SPE protocol, including sample pH, loading and elution flow rates, and the composition of the elution solvent, are critical for achieving high recovery and reproducibility. The following table summarizes typical SPE protocols for PFAS in water.
| Parameter | Oasis WAX Protocol | Oasis HLB Protocol |
|---|---|---|
| Sorbent Type | Weak Anion Exchange | Hydrophilic-Lipophilic Balanced Polymeric Sorbent |
| Sample Pre-treatment | Adjust pH to ~6-8 | Adjust pH to ~3-4 |
| Conditioning | Methanol followed by water | Methanol followed by water |
| Loading | Pass sample through the cartridge | Pass sample through the cartridge |
| Washing | Water to remove salts and polar interferences | Water to remove salts and polar interferences |
| Elution | Ammoniated methanol (e.g., 0.1-1% NH4OH in methanol) | Methanol |
| Typical Recovery | >80% | >70% |
For solid matrices like soil and sediment, the extraction typically involves an initial solvent extraction, often with methanol or acetonitrile, sometimes with the addition of a base like ammonium hydroxide, followed by a clean-up step using SPE. researchgate.net
A major challenge in the LC-MS/MS analysis of PFO4DA and other PFAS is the phenomenon of matrix effects. nih.gov Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can result in inaccurate quantification.
The extent of matrix effects depends on the complexity of the sample matrix, the efficiency of the sample clean-up, and the chromatographic separation. In environmental analysis, matrices such as wastewater and sludge are particularly prone to causing significant matrix effects.
Strategies to mitigate matrix effects include:
Improved Sample Clean-up: The use of more selective SPE sorbents or additional clean-up steps can help to remove interfering matrix components.
Optimized Chromatography: Achieving good chromatographic separation between the analyte and interfering compounds can reduce matrix effects.
Isotope Dilution: The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the native analyte. nih.govnih.gov
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can also help to correct for matrix effects.
The following table provides a conceptual illustration of potential matrix effects for PFO4DA in different environmental matrices.
| Matrix | Expected Complexity | Potential Matrix Effect on PFO4DA Signal | Mitigation Strategy |
|---|---|---|---|
| Drinking Water | Low | Minimal suppression/enhancement | Isotope dilution, direct injection |
| Surface Water | Moderate | Moderate suppression | SPE clean-up, isotope dilution |
| Wastewater Influent | High | Significant suppression | Advanced SPE clean-up, isotope dilution, matrix-matched calibration |
| Soil/Sediment Extract | High | Significant suppression or enhancement | Thorough extraction and clean-up, isotope dilution |
Challenges in Matrix Effects and Signal Interference for PFO4DA Analysis
Endogenous Metabolite Interference (e.g., Docosahexaenoic Acid Metabolites)
A significant challenge in the analysis of PFO4DA, a member of the perfluoropolyether carboxylic acid (PFECA) family, is the interference from naturally occurring compounds within biological samples. acs.org Quantitative analysis of per- and polyfluoroalkyl substances (PFAS) frequently relies on low-resolution targeted tandem mass spectrometry (MS/MS) due to its high sensitivity. acs.org However, for PFO4DA, marked interference has been noted in the common MS/MS transition of the precursor ion at mass-to-charge ratio (m/z) 377 to the product ion at m/z 85 (377 > 85). acs.orgacs.org
This interference has been identified as originating from an oxygenated metabolite of docosahexaenoic acid (DHA), a common omega-3 fatty acid. acs.org The issue arises because fatty acids can generate a fragment ion, [C₄H₅O₂]⁻, with a mass of 85.0296 Da. acs.org Under low-resolution mass spectrometry conditions, this fragment is indistinguishable from the PFO4DA fragment ion, [CF₃O]⁻, which has a very similar mass of 84.9907 Da. acs.orgacs.org This overlap leads to a co-elution of signals, resulting in a significant overestimation of PFO4DA concentrations. acs.org
Research has demonstrated that this interference is particularly pronounced in biological samples from aquatic organisms, where it can lead to a substantial overestimation of PFO4DA concentrations, with reported values reaching up to 66 ng/g. acs.org In one study, the analysis of river water and fish samples revealed that this specific interference resulted in a 24-fold overestimation of PFO4DA's bioaccumulation factor in aquatic life. acs.orgacs.org The phenomenon of fatty acid metabolites interfering with PFAS detection is not unique to PFO4DA; similar issues have been documented for other PFAS compounds such as perfluorobutanoic acid (PFBA) and perfluorooctane (B1214571) sulfonate (PFOS). acs.orgresearchgate.net
Strategies for Interference Mitigation and Data Correction
To address the analytical challenges posed by endogenous metabolite interference, several mitigation and data correction strategies have been developed. These methods aim to enhance the selectivity and accuracy of PFO4DA quantification.
High-Resolution Mass Spectrometry (HRMS): The use of high-resolution mass spectrometry, such as Orbitrap technology, is a primary strategy for overcoming interference. mdpi.comnih.gov HRMS instruments have sufficient resolving power to distinguish between the nearly identical masses of the PFO4DA fragment ([CF₃O]⁻, 84.9907 Da) and the interfering DHA metabolite fragment ([C₄H₅O₂]⁻, 85.0296 Da). acs.orgacs.org By quantitating based on the exact mass of the precursor ion, HRMS greatly reduces the potential for false positives that can occur with lower-resolution instruments like triple quadrupoles. mdpi.com While effective, this approach may sometimes result in lower sensitivity compared to traditional low-resolution MS/MS methods. acs.org
Selection of Alternative Mass Transitions: A practical approach within tandem mass spectrometry is to select alternative, more selective precursor-to-product ion transitions for quantification. acs.org For PFO4DA, it has been shown that transitions such as 377 > 153 and 377 > 193 are also present in the interfering substances and should be avoided for quantification. acs.org However, the transition 377 > 151 has been identified as a more reliable alternative for quantifying PFO4DA concentrations, as it is less affected by the DHA metabolite interference. acs.org The problematic transitions can, in turn, be used as qualitative monitors to assess whether the quantification is being impacted by interference. acs.org
Advanced Chromatographic Separation: Employing advanced chromatographic techniques can improve the physical separation of PFO4DA from interfering compounds before they reach the mass spectrometer. The use of specialized columns, such as those with fluorinated stationary phases, can provide superior separation compared to the more common C18 columns, thereby reducing the likelihood of co-elution and signal overlap. nih.gov
Data Correction and Verification: When interference is suspected, a dual-transition approach can be used for data correction. By analyzing samples using both the interference-prone transition (377 > 85) and a more selective transition (e.g., 377 > 151), a direct comparison of the resulting concentrations can reveal the extent of the overestimation. acs.org This allows for a more accurate, corrected value to be reported.
| Strategy | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Differentiates between PFO4DA and interfering ions based on their exact mass. | High specificity and selectivity; greatly reduces false positives. | Can have lower sensitivity than low-resolution MS/MS; higher instrument cost. | acs.orgmdpi.com |
| Alternative Mass Transitions | Uses a different, more specific fragment ion for quantification (e.g., 377 > 151). | Can be implemented on existing low-resolution MS/MS systems. | Requires careful selection of transitions; may have lower signal intensity. | acs.org |
| Advanced Chromatographic Separation | Physically separates PFO4DA from interfering compounds prior to detection. | Reduces matrix effects and co-elution issues. | Requires method development and specialized columns (e.g., fluorinated). | nih.gov |
| Data Correction | Compares results from an interference-prone transition and a selective transition to estimate and correct for bias. | Allows for quantification of the degree of interference. | Requires analysis of multiple transitions, increasing analysis time. | acs.org |
Quality Assurance and Quality Control in PFO4DA Analysis
Robust Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to ensuring the reliability, accuracy, and reproducibility of PFO4DA analysis. These procedures encompass the entire analytical workflow, from sample collection to final data reporting, and are consistent with general best practices for trace-level PFAS analysis. mdpi.comchemours.com
Key components of a comprehensive QA/QC program for PFO4DA analysis include:
Method Validation: Analytical methods must be thoroughly validated according to established guidelines, such as those provided by the U.S. EPA. nih.gov This includes demonstrating acceptable performance for parameters like accuracy, precision, linearity, and sensitivity, including the determination of method detection limits (MDLs) and limits of quantitation (LOQs). nih.govresearchgate.net
Control of Contamination: A critical aspect of QA/QC is minimizing background contamination, as PFAS are present in many laboratory materials. chemours.com This involves the frequent analysis of various types of blanks:
Method Blanks: These are used to assess contamination introduced during sample preparation and analysis. chemours.com
Field Blanks: These monitor for contamination that may occur during sample collection and transport.
Instrument Blanks: These check for carryover between sample analyses on the LC-MS/MS system.
Use of Isotope-Labeled Internal Standards: The use of isotopically-labeled internal standards is a cornerstone of accurate PFAS quantification. chemours.com A labeled analog of PFO4DA (or a structurally similar compound if a direct analog is unavailable) is added to every sample, standard, and blank before extraction. This practice, known as isotope dilution, effectively corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate results. chemours.comresearchgate.net
Calibration: Instrument calibration is performed using a multi-point calibration curve generated from certified standards. mdpi.com The concentration range of the curve must bracket the expected concentrations of PFO4DA in the samples to ensure accurate quantification. mdpi.com
Ongoing Quality Control Samples: The analysis of QC samples at regular intervals within each analytical batch is necessary to monitor method performance. These include:
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of PFO4DA is added to a sample matrix to evaluate the method's accuracy and precision in that specific matrix. acs.org
Laboratory Control Samples (LCS): A clean reference matrix is spiked with a known concentration of PFO4DA to verify the accuracy of the analytical process, independent of the sample matrix.
Certified Reference Materials (CRMs): When available, analyzing CRMs containing known concentrations of PFAS provides an independent verification of method accuracy and traceability. acs.org
| QA/QC Measure | Purpose | Implementation | Reference |
|---|---|---|---|
| Method Validation | To ensure the analytical method is accurate, precise, and sensitive for its intended purpose. | Following guidelines from regulatory bodies (e.g., EPA Method 537.1). | nih.govacs.org |
| Blank Analysis (Method, Field) | To monitor for and control background contamination from laboratory and sampling environments. | Analysis of analyte-free samples processed alongside environmental samples. | chemours.com |
| Isotope Dilution | To correct for matrix effects, recovery losses, and instrument variability. | Spiking all samples, standards, and blanks with isotopically-labeled internal standards. | chemours.comresearchgate.net |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration for accurate quantification. | Multi-point calibration using certified standards covering the expected concentration range. | mdpi.com |
| Matrix Spikes & Duplicates | To assess method accuracy and precision within a specific sample matrix. | Spiking native samples with known analyte amounts and analyzing duplicates. | acs.org |
| Certified Reference Materials (CRMs) | To provide an independent check on the accuracy and traceability of measurements. | Analysis of materials with certified concentrations of target analytes. | acs.org |
Environmental Fate and Transport Mechanisms of Perfluoro 3,5,7,9 Butaoxadecanoic Acid
Persistence and Degradation Resistance in Environmental Compartments
Perfluoro-3,5,7,9-butaoxadecanoic acid, like other PFAS, is characterized by its exceptional persistence in the environment. The strength of the carbon-fluorine bond, the strongest single bond in organic chemistry, renders these compounds highly resistant to natural degradation processes. PFO4DA is considered a terminal degradation product, meaning it is not expected to break down further into smaller compounds under typical environmental conditions. researchgate.net
Studies on various perfluoroalkyl ether carboxylic acids (PFECAs), the class of compounds to which PFO4DA belongs, have shown that they are stable during total oxidizable precursor (TOP) assays. This indicates their resistance to strong chemical oxidation and suggests they are likely to persist in the environment. researchgate.net While specific degradation rates for PFO4DA in various environmental compartments like soil and sediment are not yet well-documented, the general behavior of PFAS suggests that its half-life in these media is likely to be very long, potentially spanning years or even decades. The inherent stability of PFAS compounds means they are not readily broken down by microbial action, hydrolysis, or photolysis. nih.govnih.gov
Mobility and Transport Dynamics in Aqueous Systems
The presence of a carboxylate functional group gives PFO4DA a degree of water solubility, facilitating its transport in aqueous environments. mdpi.com This mobility is a significant factor in its widespread detection in water sources. For instance, PFO4DA has been detected in the Cape Fear River in North Carolina, a waterway impacted by industrial discharges. researchgate.net Its presence in drinking water sourced from this river further underscores its mobility and persistence through water treatment processes. researchgate.netcswab.org
Bioaccumulation Potential in Ecological Food Webs
The potential for PFO4DA to accumulate in living organisms is a key aspect of its environmental risk profile. A study on a human cohort exposed to PFAS through drinking water estimated the human serum elimination half-life of PFO4DA to be 127 days. nih.gov This indicates that the compound can reside in the human body for a significant period. Furthermore, PFO4DA was detected in 99% of human serum samples from a cohort in eastern North Carolina, confirming widespread exposure and uptake in the population. epa.gov
While data on the biomagnification of PFO4DA in ecological food webs is still emerging, the general principles of PFAS bioaccumulation provide some insights. The bioaccumulation of PFAS in aquatic organisms is influenced by the compound's chain length and functional group. nih.govnih.gov Longer-chain PFAS generally have a higher potential to bioaccumulate in fish and other aquatic life. nih.gov Although specific trophic magnification factors for PFO4DA are not yet available, its persistence and detection in biological samples suggest a potential for transfer through the food chain. nih.gov
Comparison of PFO4DA Fate with Legacy and Other Novel PFAS
The environmental fate and transport of PFO4DA exhibit both similarities and differences when compared to legacy and other novel PFAS.
Persistence: Like legacy PFAS such as PFOA and PFOS, PFO4DA is highly persistent in the environment. researchgate.netepa.gov Its resistance to degradation is a shared characteristic across the broader PFAS class.
Mobility: PFO4DA's detection in drinking water highlights its mobility in aqueous systems, a trait it shares with many other water-soluble PFAS. researchgate.netcswab.org However, the ether linkages in its chemical structure may influence its interaction with soil and sediment differently than the straight-chain legacy PFCAs. researchgate.netslu.se
Bioaccumulation: The estimated human half-life of PFO4DA (127 days) is notably shorter than that of legacy compounds like PFOA (2.1–10.1 years) and PFOS (3.3–27 years). nih.gov This suggests a lower potential for long-term bioaccumulation in humans compared to these legacy substances. However, its half-life is longer than some shorter-chain PFAS, indicating a moderate potential for accumulation. nih.gov
Below is a comparative table of the estimated human serum elimination half-lives of PFO4DA and several legacy PFAS:
| Compound | Estimated Human Serum Elimination Half-Life |
| This compound (PFO4DA) | 127 days nih.gov |
| Perfluorooctanoic acid (PFOA) | 2.1–10.1 years |
| Perfluorooctane (B1214571) sulfonate (PFOS) | 3.3–27 years |
| Perfluorohexane sulfonate (PFHxS) | 4.7–35 years |
| Perfluorononanoic acid (PFNA) | 2.5–4.3 years |
| Data for legacy PFAS are from various sources and represent a range of estimates. |
Ecological Interactions and Biological Responses to Perfluoro 3,5,7,9 Butaoxadecanoic Acid Non Human & in Vitro Studies
In Vitro Cellular and Molecular Investigations of PFO4DA Exposure
In vitro studies provide a foundational understanding of the molecular mechanisms through which PFO4DA may exert its effects at a cellular level. These investigations have centered on nuclear receptor activation, changes in gene expression, and the induction of cellular stress pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation by PFO4DA
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid metabolism, energy homeostasis, and inflammation. researchgate.net The activation of PPARs, particularly PPARα, is a known molecular initiating event for the toxicity of many legacy PFAS compounds. nih.gov
While direct studies quantifying the binding affinity of PFO4DA to PPARs are limited, research on structurally similar ether-containing PFAS provides significant insight. For instance, hexafluoropropylene oxide dimer acid (HFPO-DA), another PFECA, has been identified as a potent activator of both rat and human PPARα in vitro. nih.govnih.gov In comparative assays, HFPO-DA and its ammonium (B1175870) salt were the most potent activators of PPARα among 16 different PFAS tested, with a potency only slightly less than that of endogenous fatty acids. nih.govnih.gov Furthermore, nearly all tested PFAS compounds, including various PFCAs and ether-PFAS, have been shown to activate both PPARα and PPARγ. nih.govnih.gov Given that PFAS binding to PPARs is a recognized mechanism of action, it is hypothesized that PFO4DA likely interacts with these receptors, influencing the transcription of genes involved in metabolic pathways. researchgate.netresearchgate.net
Hepatic Transcriptomic and Metabolomic Alterations
Exposure to PFAS is widely associated with significant changes in the liver, and analysis of the hepatic transcriptome (the full range of messenger RNA) and metabolome (the complete set of small-molecule chemicals) reveals the underlying molecular perturbations. Studies on legacy PFAS like PFOA and PFOS show that exposure leads to coordinated changes in the expression of genes controlling lipid synthesis and breakdown. nih.gov These alterations include the upregulation of genes involved in fatty acid transport, triglyceride synthesis, and fatty acid oxidation. nih.govnih.gov
Research on newer, ether-containing PFAS has shown they can also potently modulate gene expression signatures in primary human hepatocytes. researchwithrutgers.comuri.edu Short-chain PFAS and other alternatives have, in some cases, been found to be more potent inducers of gene activation related to lipid metabolism than the legacy compounds they are replacing. researchwithrutgers.comuri.edu While specific transcriptomic and metabolomic data for PFO4DA is not extensively detailed in available literature, the established effects of other PPAR-activating PFAS suggest that PFO4DA exposure would likely result in significant alterations to hepatic gene expression, particularly pathways governing lipid and cholesterol metabolism. nih.govescholarship.org
Oxidative Stress Induction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a potential mode of action for PFAS-induced toxicity. nih.gov In vitro studies using human cell lines have demonstrated that exposure to various long-chain PFAS can lead to the generation of ROS, subsequent DNA damage, and a disturbance of the cell's total antioxidant capacity. nih.gov
For example, compounds such as PFOA, PFOS, and perfluorononanoic acid (PFNA) have been shown to significantly increase ROS generation in human hepatoma (HepG2) cells. nih.gov This increase in ROS can lead to oxidative damage to cellular components, including lipids and proteins. mdpi.com Furthermore, some PFAS have been found to induce genotoxicity by causing DNA strand breaks. nih.gov While studies focusing specifically on PFO4DA are not prevalent, the findings for other PFAS suggest that the induction of oxidative stress is a relevant pathway to consider for this compound class. mdpi.comnih.gov
Developmental Toxicity in Non-Mammalian Models (e.g., Zebrafish)
The zebrafish (Danio rerio) is a widely used model organism for studying the developmental toxicity of chemical compounds due to its rapid external development and optical transparency. mdpi.com Research using this model has provided key insights into the effects of PFO4DA on embryonic and larval development.
Thyroid Hormone Disruption Pathways
Exposure to PFO4DA has been shown to disrupt the thyroid hormone system in developing zebrafish. nih.gov Studies on a series of PFECAs, including PFO4DA, found that exposure significantly lowered the whole-body levels of the thyroid hormones T3 (3,5,3'-L-triiodothyronine) and T4 (L-thyroxine) in larvae at 5 days post-fertilization. nih.gov
The mechanism behind this disruption involves the alteration of genes related to thyroid hormone metabolism. Specifically, the transcription of UDP glucuronosyltransferase 1 family a, b (ugt1ab), a gene involved in the detoxification and clearance of thyroid hormones, was found to increase in a dose-dependent manner following PFECA exposure. nih.gov While other PFAS have been shown to affect a wider range of genes in the hypothalamic-pituitary-thyroid (HPT) axis, such as tshβ (thyroid-stimulating hormone beta) and nkx2.1 (a thyroid transcription factor), the upregulation of ugt1ab is a key finding directly linked to PFO4DA and its analogs. nih.govnih.govresearchgate.net This disruption of thyroid hormone homeostasis is directly linked to adverse developmental outcomes. nih.gov
| Gene | Function | Observed Effect with PFECA/PFO4DA Exposure | Observed Effect with Other PFAS |
|---|---|---|---|
| ugt1ab | Thyroid hormone metabolism and clearance | Upregulated (Dose-dependent) nih.gov | Upregulated nih.gov |
| tshβ | Thyroid-stimulating hormone synthesis | Not specified | Upregulated/Suppressed nih.govresearchgate.net |
| nkx2.1 | Thyroid development and transcription factor | Not specified | Upregulated nih.gov |
| dio1/dio2 | Conversion of T4 to active T3 | Not specified | Upregulated nih.gov |
Swim Bladder Development Impacts
One of the most sensitive and frequently observed malformations in zebrafish larvae exposed to PFO4DA is the failure of the posterior swim bladder to inflate. nih.govnih.gov The swim bladder is a critical organ for buoyancy, and its proper development is essential for larval survival. researchgate.net
Comparative studies have shown that the toxicity of PFECAs to zebrafish swim bladder development increases with the number of ether oxygen moieties in the carbon chain. nih.govnih.gov The rank order of toxicity for this specific endpoint was determined to be PFO5DoDA > PFO4DA > PFOA > PFO3OA. nih.gov The median effective concentration (EC50) for PFO4DA causing uninflated swim bladders was reported as 310 µM. nih.gov The link between this developmental defect and thyroid disruption is strong; experiments have shown that supplementation with exogenous T3 or T4 can partially rescue the swim bladder malformation induced by PFECA exposure, indicating that the physical defect is a direct consequence of hormonal imbalance. nih.gov
| Compound | EC50 (µM) for Uninflated Swim Bladder nih.gov | EC50 (mg/L) for Uninflated Swim Bladder researchgate.net |
|---|---|---|
| PFO5DoDA | 52 | 22.9 ± 0.9 |
| PFO4DA | 310 | 117.1 ± 13.3 |
| PFOA | 606 | 251.5 ± 24.2 |
| PFO3OA | 3932 | 1227.4 ± 66.8 |
Tissue Distribution and Accumulation in Experimental Organisms
Perfluoro-3,5,7,9-butaoxadecanoic acid (PFO4DA) has been shown to accumulate in various tissues of experimental organisms, with a notable presence in the liver and serum. Studies in male mice have indicated that while PFO4DA does bioaccumulate, its potential for accumulation is weaker than that of the legacy per- and polyfluoroalkyl substance (PFAS), perfluorooctanoic acid (PFOA).
In a study involving male mice, PFO4DA was found to have a serum half-life of 24 hours. This relatively short half-life suggests a quicker elimination from the bloodstream compared to some other PFAS compounds. The same study also highlighted the hepatic bioaccumulation of PFO4DA, indicating the liver as a primary target organ for its accumulation.
While specific quantitative data across a wide range of tissues for PFO4DA remains limited in publicly available literature, the existing evidence points towards a distribution pattern common to many PFAS, with the liver playing a central role in accumulation and processing. The lower accumulation potential compared to PFOA suggests that the ether linkages in the chemical structure of PFO4DA may influence its pharmacokinetic behavior, potentially leading to more efficient elimination.
Interactive Data Table: Tissue Distribution and Accumulation of PFO4DA in Male Mice
| Parameter | Value | Species | Tissue |
| Serum Half-Life | 24 hours | Male Mouse | Serum |
| Accumulation Potential vs. PFOA | Weaker | Male Mouse | Liver, Serum |
Comparative Biological Activity of PFO4DA with Structurally Related PFECAs
The biological activity of this compound (PFO4DA) has been compared with structurally related perfluoroether carboxylic acids (PFECAs) and legacy PFAS like perfluorooctanoic acid (PFOA), revealing varying degrees of toxicity depending on the biological endpoint and the specific chemical structure.
In studies with male mice, PFO4DA demonstrated hepatotoxicity, causing liver enlargement and cellular changes. However, this toxic effect was observed to be of a lesser degree than that induced by PFOA. This suggests that the introduction of ether bonds in the fluorinated carbon chain of PFO4DA may mitigate some of the adverse hepatic effects seen with legacy PFAS.
Developmental toxicity studies using zebrafish embryos have provided a clearer hierarchy of potency among several PFECAs. These studies established the following order of developmental toxicity: Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA) > PFO4DA > PFOA > Perfluoro-3,5,7-trioxaoctanoic acid (PFO3OA). This ranking indicates that PFO4DA is more developmentally toxic than PFOA and PFO3OA, but less so than PFO5DoDA, which has a longer fluoroether chain. The half maximal effective concentrations (EC50) from these studies quantify these differences.
Furthermore, comparative studies in male mice have shown that PFO5DoDA exhibits stronger hepatotoxicity than PFO4DA. This increased toxicity is, at least in part, attributed to the longer serum half-life and more significant hepatic bioaccumulation of PFO5DoDA.
Interactive Data Table: Comparative Developmental Toxicity of PFECAs in Zebrafish Embryos
| Compound | EC50 (mg/L) | Organism | Endpoint |
| PFO5DoDA | 1.83 | Zebrafish (Danio rerio) | Malformation |
| PFO4DA | 4.21 | Zebrafish (Danio rerio) | Malformation |
| PFOA | 13.5 | Zebrafish (Danio rerio) | Malformation |
| PFO3OA | 21.9 | Zebrafish (Danio rerio) | Malformation |
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | PFO4DA |
| Perfluorooctanoic acid | PFOA |
| Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid | PFO5DoDA |
| Perfluoro-3,5,7-trioxaoctanoic acid | PFO3OA |
| Perfluoro-3,5-dioxahexanoic acid | PFO2HxA |
Regulatory Science and Policy Frameworks for Perfluoro 3,5,7,9 Butaoxadecanoic Acid
Definition and Classification of PFO4DA within PFAS Groupings
Per- and polyfluoroalkyl substances (PFAS) are a large and complex class of synthetic organofluorine chemicals. service.gov.uk A widely accepted definition by the Organisation for Economic Co-operation and Development (OECD) characterizes PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom. This broad definition encompasses thousands of individual compounds with diverse chemical structures and properties.
Within this extensive family, Perfluoro-3,5,7,9-butaoxadecanoic acid (PFO4DA) is classified as a perfluoroalkyl ether carboxylic acid (PFECA). usgs.gov This classification is based on its distinct molecular structure, which features a carboxylic acid functional group and ether linkages (carbon-oxygen bonds) within the fluorinated alkyl chain. The presence of these ether linkages distinguishes PFECAs from the more traditionally studied perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), which have a straight, uninterrupted fluorocarbon chain.
The structural characteristics of PFO4DA are significant from a regulatory perspective. The ether bonds can influence the compound's physical and chemical properties, including its mobility, persistence, and potential for bioaccumulation. As "next-generation" PFAS, PFECAs like PFO4DA were introduced as replacements for long-chain PFCAs with the intention of reducing bioaccumulation potential. However, their environmental persistence is expected to be comparable to their predecessors. acs.org
Monitoring Programs and Surveillance Efforts for PFO4DA in Environmental Media
The persistent and mobile nature of PFAS, including PFO4DA, necessitates robust monitoring and surveillance programs to assess their presence and concentration in various environmental compartments. Regulatory bodies and environmental agencies have been expanding their monitoring efforts to include a wider range of PFAS, moving beyond legacy compounds like PFOA and perfluorooctane (B1214571) sulfonate (PFOS).
Environmental monitoring data indicates the presence of PFO4DA in drinking water supplies, although detection frequencies and concentrations can vary significantly by location. ewg.org Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for the accurate detection and quantification of emerging PFAS like PFO4DA at low concentrations. mdpi.com The U.S. Environmental Protection Agency (EPA) has developed standardized analytical methods, such as EPA Method 537.1 and 533, for the analysis of a growing list of PFAS in drinking water. mdpi.com
Surveillance efforts often target areas with potential sources of PFAS contamination, including industrial sites, military fire training areas, and wastewater treatment plants, as these are significant predictors of PFAS detection in public water supplies. nih.gov The data gathered from these monitoring programs are essential for understanding the extent of PFO4DA contamination, identifying sources, and informing public health and environmental protection policies.
Interactive Data Table: Detection of this compound (PFO4DA) in U.S. Public Water Systems
Below is a summary of PFO4DA detection data from a selection of public water systems in the United States. The data is compiled from publicly available monitoring results.
| Water System | State | Sample Date | PFO4DA Concentration (ng/L) |
| Newland, Town of | NC | 2019-07-03 | Not Detected |
Note: "Not Detected" indicates that the concentration of PFO4DA was below the method reporting limit.
Risk Assessment Methodologies and Challenges for Emerging PFECAs
Assessing the human health and ecological risks associated with emerging perfluoroethercarboxylic acids (PFECAs) like PFO4DA presents several significant challenges. A primary hurdle is the limited availability of toxicological data for the vast majority of PFAS compounds. epa.gov Traditional risk assessment methodologies rely on extensive animal studies to determine safe exposure levels, and conducting such studies for every emerging PFAS is not feasible.
To address this, one approach is the use of relative potency factors (RPFs). nih.gov This methodology involves comparing the toxicity of a less-studied compound, such as a PFECA, to a well-characterized reference compound like PFOA. By establishing an RPF, the risk of a mixture of PFAS can be expressed as an equivalent concentration of the reference compound. nih.gov However, this approach relies on the assumption of a similar mode of toxic action, which may not always be the case.
Another major challenge is the assessment of cumulative risk from exposure to mixtures of various PFAS, which is the reality of environmental contamination. dntb.gov.ua The potential for additive or synergistic effects from co-exposure to multiple PFAS, including PFO4DA, complicates the risk assessment process. epa.gov Furthermore, the exceptional persistence and bioaccumulative potential of many PFAS mean that even low levels of exposure can lead to significant body burdens over time, a factor that must be considered in long-term risk assessments. epa.gov
Probabilistic risk quotient methodologies are also being employed to better characterize the potential for adverse health effects by considering the distribution of exposure levels within a population and the uncertainty in toxicological data. researchgate.net These advanced methodologies aim to provide a more comprehensive understanding of the risks posed by emerging PFAS like PFO4DA.
Treatment and Remediation Strategies for PFO4DA Contamination
The removal of PFO4DA and other PFAS from contaminated environmental media, particularly water, is a critical aspect of risk management. Several treatment and remediation technologies have been investigated and implemented with varying degrees of success. The most established and effective methods for removing PFAS from drinking water include granular activated carbon (GAC) adsorption, ion exchange (IX) resins, and high-pressure membrane filtration, such as reverse osmosis (RO) and nanofiltration. epa.govepa.govadec-innovations.com
Granular Activated Carbon (GAC): GAC is a widely used and cost-effective technology for the removal of many organic contaminants, including PFAS. heycarbons.com The porous structure of GAC provides a large surface area for the adsorption of PFAS molecules. epa.gov While GAC is effective for removing long-chain PFAS, its efficiency can be lower for shorter-chain compounds and some PFECAs. epa.gov The performance of GAC is influenced by factors such as the type of carbon, water chemistry, and the presence of other organic matter. heycarbons.com
Ion Exchange (IX) Resins: IX resins are synthetic polymers that can be designed to have a high affinity for specific contaminants. health.state.mn.us Anion exchange resins, which have positively charged functional groups, are particularly effective at removing negatively charged PFAS like PFO4DA from water. epa.gov IX resins can have a higher capacity and be more effective for a broader range of PFAS, including shorter-chain compounds, compared to GAC. researchgate.net Some IX systems are single-use, with the spent resin being incinerated, while others can be regenerated, although this creates a concentrated waste stream that requires further management. epa.govresearchgate.net
Reverse Osmosis (RO) and Nanofiltration: These high-pressure membrane technologies are highly effective at removing a wide spectrum of PFAS, including PFO4DA, from water, often with removal rates exceeding 90%. adec-innovations.comlgwatersolutions.com RO membranes have smaller pores than nanofiltration membranes and can therefore remove a broader range of contaminants. leafhome.com A significant consideration for these technologies is the production of a concentrated waste stream, or brine, which contains the rejected PFAS and requires proper disposal or further treatment. epa.gov
For soil and sediment contamination, remediation strategies include excavation and disposal in secure landfills, and in-situ immobilization using sorbent materials like activated carbon to prevent the leaching of PFAS into groundwater. itrcweb.orgnih.gov Emerging destructive technologies, such as electrochemical oxidation and supercritical water oxidation, are also being developed to break down the highly stable PFAS molecules into less harmful substances. itrcweb.orgnih.gov
Interactive Data Table: Comparison of PFAS Removal Technologies
| Technology | Mechanism | Effectiveness for PFO4DA (and other PFECAs) | Advantages | Disadvantages |
| Granular Activated Carbon (GAC) | Adsorption | Moderately to highly effective, but can be less effective for some shorter-chain PFECAs. epa.gov | Cost-effective, widely available. heycarbons.com | Lower capacity for some PFAS, requires periodic replacement and disposal/regeneration of spent carbon. epa.gov |
| Ion Exchange (IX) Resins | Ion Exchange | Highly effective for a broad range of PFAS, including PFECAs. researchgate.net | High removal capacity, can be more effective than GAC for some PFAS. researchgate.net | Higher cost than GAC, regeneration produces a concentrated waste stream. epa.govresearchgate.net |
| Reverse Osmosis (RO) | Membrane Filtration | Highly effective (often >90% removal) for a wide spectrum of PFAS, including PFECAs. lgwatersolutions.comleafhome.com | High removal efficiency for many contaminants. leafhome.com | Produces a concentrated brine waste stream that requires management, higher energy consumption. epa.gov |
Research Gaps and Future Academic Inquiries on Perfluoro 3,5,7,9 Butaoxadecanoic Acid
Advancements in PFO4DA Analytical Standards and Quantification
Accurate quantification is the foundation of environmental monitoring and toxicological research. For PFO4DA, significant advancements are needed in the development and standardization of analytical methods.
Current State and Research Gaps: Current PFAS analysis predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), such as methods outlined in EPA Method 8327. cjlab.fr While these techniques are powerful, their accuracy is contingent upon the availability of certified analytical standards and isotopically labeled internal standards for each specific compound. For emerging compounds like PFO4DA, the commercial availability of high-purity standards is often limited, hindering reliable quantification in complex environmental matrices. accustandard.com The development of sensitive, precise, and fully validated analytical methods for a range of PFAAs and their precursors in various media, including drinking water and food, remains a critical challenge. diva-portal.org
Future Academic Inquiries:
Development of Certified Reference Materials (CRMs): Future research must prioritize the synthesis and certification of PFO4DA and its isotopically labeled analogues. These CRMs are essential for method validation, ensuring inter-laboratory comparability, and establishing the accuracy of monitoring data.
Matrix-Specific Method Optimization: Investigations are needed to optimize extraction and clean-up procedures for PFO4DA in diverse environmental samples like soil, sediment, biota, and wastewater. windows.net Techniques such as solid-phase extraction (SPE) need to be tailored to the unique physicochemical properties of ether-containing PFAS. diva-portal.org
High-Resolution Mass Spectrometry (HRMS): Non-targeted screening using HRMS can help identify PFO4DA and other unknown PFECAs in environmental samples where standards are not available. nih.gov Further work is needed to build mass spectral libraries and fragmentation pathways specific to this compound class to improve identification confidence.
Table 1: Overview of Analytical Techniques for PFAS Analysis
| Technique | Description | Application for PFO4DA | Research Need |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Primary tool for targeted quantification of known PFAS. | Development of specific methods and availability of certified PFO4DA standards. |
| HRMS | High-Resolution Mass Spectrometry | Used for non-targeted screening to identify new and emerging PFAS. | Building spectral libraries and fragmentation data for PFO4DA. |
| SPE | Solid-Phase Extraction | Sample preparation technique to concentrate analytes and remove matrix interferences. | Optimization of SPE sorbents and protocols for PFO4DA in various matrices. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Used for volatile or derivatized PFAS that lack ionizable groups. | Assessing applicability for PFO4DA precursors or transformation products. nih.gov |
Elucidation of Complete Environmental Transformation Pathways
Understanding how PFO4DA moves and persists in the environment is crucial for assessing exposure risks. PFECAs are generally considered highly persistent due to the strength of the carbon-fluorine bond. itrcweb.org However, the complete environmental fate, including potential transformation and degradation pathways, remains largely unknown.
Current State and Research Gaps: While many perfluoroalkyl acids are terminal transformation products, some polyfluorinated substances can be partially degraded through biological and abiotic mechanisms. itrcweb.orgnih.gov It is plausible that larger, more complex fluorinated ether compounds could serve as precursors, degrading into smaller, more stable molecules like PFO4DA. The specific biotic and abiotic conditions (e.g., aerobic vs. anaerobic) that might influence these transformations are not understood. nih.gov
Future Academic Inquiries:
Precursor Identification: Research is needed to identify potential industrial or environmental precursors of PFO4DA. This involves analyzing industrial chemical mixtures and environmental samples to find larger polyfluorinated ether compounds that could degrade to form PFO4DA.
Biodegradation Studies: Laboratory-based microcosm studies using relevant environmental media (e.g., wastewater sludge, soil, sediment) are required to determine if, and under what conditions, microorganisms can transform PFO4DA or its precursors.
Abiotic Degradation Studies: The role of abiotic processes such as photolysis, hydrolysis, and advanced oxidation processes in the transformation of PFO4DA should be systematically investigated to understand its persistence across different environmental compartments.
Comprehensive Ecotoxicological Profiling of PFO4DA and its Mixtures
The potential for adverse effects on ecosystems is a primary concern for any persistent chemical. There is a near-complete lack of ecotoxicological data for PFO4DA.
Current State and Research Gaps: Research on other PFAS has shown that toxicity can vary significantly based on chain length and functional group. digitellinc.com Furthermore, PFAS are almost always present in the environment as complex mixtures, and their combined toxic effects can be additive, synergistic, or antagonistic. digitellinc.comnih.gov Studies on mixtures of PFOA and PFOS have demonstrated negative impacts on aquatic organisms like microalgae. mdpi.comnih.gov The co-occurrence of PFAS with other contaminants, such as microplastics, may further intensify their impact on aquatic species. nih.govresearchgate.net However, without compound-specific data, it is impossible to accurately assess the ecological risk of PFO4DA.
Future Academic Inquiries:
Standardized Bioassays: A battery of standardized ecotoxicity tests should be conducted on PFO4DA using representative organisms from different trophic levels (e.g., algae, invertebrates like Daphnia magna, and fish). nih.gov
Mixture Toxicity Studies: Given that PFO4DA will co-occur with other PFAS, studies are needed to evaluate the toxicity of environmentally relevant mixtures. This research should investigate whether the combined effects are greater or less than the sum of the individual compounds' effects. digitellinc.com
Mechanism of Action: Advanced toxicological studies, such as transcriptomics and metabolomics, can help elucidate the molecular mechanisms through which PFO4DA may exert toxicity in organisms.
Development of Predictive Models for PFO4DA Environmental Fate and Bioavailability
In the absence of extensive experimental data, predictive models are essential tools for estimating the environmental behavior of new and emerging chemicals.
Current State and Research Gaps: Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models, such as COSMOtherm and EPISuite, are used to predict physicochemical properties (e.g., water solubility, partition coefficients) and degradation half-lives. ncsu.edu These models are parameterized using data from existing chemicals. The accuracy of these models for novel structures like PFECAs is uncertain without experimental data for validation. Key parameters like the octanol-water partition coefficient (Kow) and acid dissociation constant (pKa) are critical for predicting how a substance will partition in the environment and bioaccumulate in organisms.
Future Academic Inquiries:
Experimental Data Generation: There is an urgent need for experimental determination of the fundamental physicochemical properties of PFO4DA, including its vapor pressure, water solubility, and partition coefficients (Kow, Koa, Kaw). ncsu.edu
Model Validation and Refinement: The experimentally determined properties of PFO4DA should be used to validate and, if necessary, refine existing predictive models. This will improve the accuracy of fate and transport predictions for PFO4DA and other structurally similar PFECAs.
Bioaccumulation Modeling: Studies are required to determine the bioaccumulation potential of PFO4DA in various organisms. This includes calculating bioconcentration factors (BCFs) and biomagnification factors (BMFs) to understand its behavior in food webs. nih.gov
Harmonization of Global Monitoring and Reporting Standards for PFO4DA
Effective management of persistent global pollutants requires international cooperation and standardized data.
Current State and Research Gaps: International frameworks like the Stockholm Convention on Persistent Organic Pollutants (POPs) have established global monitoring plans (GMP) for legacy chemicals. nih.govbohrium.com These plans rely on harmonized protocols for sampling, analysis, and data reporting across different countries. Currently, emerging PFAS like PFO4DA are not included in most routine national or international monitoring programs. Organizations like the Organisation for Economic Co-operation and Development (OECD) are working to create comprehensive databases of PFAS, but these efforts are challenged by the rapid emergence of new compounds and a lack of standardized reporting. oecd.org
Future Academic Inquiries:
Inclusion in Monitoring Programs: PFO4DA and other relevant PFECAs should be considered for inclusion in the target analyte lists of national and international environmental monitoring programs, such as the GMP under the Stockholm Convention.
Development of Standardized Protocols: International bodies should collaborate to develop and adopt standardized protocols for the sampling, analysis, and reporting of PFO4DA data. This includes defining core matrices (e.g., water, air, human blood) and setting uniform limits of quantification (LOQs). nih.goveuropa.eu
Creation of a Global Database: A publicly accessible global database for PFO4DA occurrence data should be established. This would facilitate international risk assessment, help identify global transport pathways, and allow for the evaluation of the effectiveness of any future regulatory actions.
Q & A
Q. What analytical methods are recommended for detecting Perfluoro-3,5,7,9-butaoxadecanoic acid (PFO4DA) in environmental and biological samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PFO4DA. Non-targeted screening approaches using high-resolution mass spectrometry (HRMS) are critical for identifying emerging PFAS like PFO4DA in complex matrices. Sample preparation often involves solid-phase extraction (SPE) with weak anion-exchange cartridges to isolate acidic PFAS. For biological samples, enzymatic digestion and protein precipitation are necessary to minimize matrix interference .
Q. Where has PFO4DA been detected, and what are its primary environmental sources?
PFO4DA has been identified in surface water (e.g., Cape Fear River, North Carolina, USA) at concentrations up to 2.5 ng/mL, as well as in human serum (median >2 ng/mL in populations near fluorochemical plants). Industrial discharges from fluoropolymer manufacturing and wastewater treatment effluents are major sources. Its persistence is attributed to the stable ether-linked oxygen atoms and perfluorinated carbon chain, which resist degradation .
Q. What are the established toxicity mechanisms of PFO4DA in vertebrate models?
PFO4DA disrupts thyroid hormone (TH) homeostasis by downregulating triiodothyronine (T3) and thyroxine (T4) levels in zebrafish larvae, leading to developmental defects like uninflated swim bladders. It upregulates UDP glucuronosyltransferase 1ab (ugt1ab), a gene involved in TH metabolism. Exogenous T3/T4 supplementation partially rescues these effects, confirming thyroid disruption as a primary pathway .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate PFO4DA's thyroid-disrupting effects?
In vitro models (e.g., rat FRTL-5 thyroid cells or human primary thyrocytes) should assess cytotoxicity (via MTT assays) and gene expression (e.g., PAX8, TSHR) using qPCR. In vivo, zebrafish embryos (5–120 hours post-fertilization) exposed to PFO4DA (0.1–10 µM) should evaluate swim bladder inflation, TH levels (ELISA), and transcriptomic changes (RNA-seq). Include PFOA as a positive control for comparative analysis .
Q. How does PFO4DA's developmental toxicity compare to other perfluoroalkyl ether carboxylic acids (PFECAs)?
Toxicity increases with chain length and oxygen content:
Q. What contradictions exist in reported toxicological pathways of PFO4DA?
While thyroid disruption is well-documented, recent human cohort studies near contaminated sites link PFO4DA to elevated non-HDL cholesterol (β = 0.23 per quartile increase, p<0.05), implicating peroxisome proliferator-activated receptor (PPAR) activation. This contrasts with zebrafish studies emphasizing TH pathways, highlighting species-specific or dual mechanisms requiring further metabolomic and transcriptomic validation .
Q. What methodologies are effective for studying PFO4DA's impact on cholesterol metabolism?
Combine epidemiological data (serum PFAS quantification via LC-MS/MS with lipid profiling) and in vitro models (HepG2 hepatocytes) to assess PPAR-γ/α activation via luciferase reporter assays. Dose-response studies (1–100 nM) should measure cholesterol biosynthesis markers (e.g., HMG-CoA reductase) and LDL receptor expression (Western blot). Adjust for covariates like BMI and smoking in statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
